N-[2-(tert-butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-methoxyethanethiol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE: can be compared with other benzamides such as:
Uniqueness
The uniqueness of N-TERT-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)23-20(25)15-9-5-7-11-17(15)22-19(24)16-10-6-8-12-18(16)27-14-13-26-4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
GMTUXFXRAGOQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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